Band Gap: TlPO₄ Exhibits the Narrowest Band Gap Among Group 13 Orthophosphates (0.788 eV vs. 2.604–4.487 eV for Comparators)
First-principles density functional theory calculations comparing TlPO₄ with its Group 13 phosphate analogs reveal that TlPO₄ possesses a band gap (Eg) of 0.788 eV—dramatically narrower than InPO₄ (2.604 eV) and GaPO₄ (4.487 eV) . This represents a 3.3-fold reduction relative to InPO₄ and a 5.7-fold reduction relative to GaPO₄. The valence band maximum in TlPO₄ is dominated by O-2p orbitals, while the conduction band minimum arises from hybridization of the Tl 6s orbital with O-2p states, a mechanism distinct from the lighter cation phosphates . The Materials Project independently reports a GGA-calculated band gap of 1.093 eV for TlPO₄ (orthorhombic Cmcm), consistent after accounting for the well-known ~40% DFT underestimation .
| Evidence Dimension | Electronic band gap (Eg) |
|---|---|
| Target Compound Data | TlPO₄: Eg = 0.788 eV (first-principles); 1.093 eV (Materials Project GGA) |
| Comparator Or Baseline | InPO₄: 2.604 eV; GaPO₄: 4.487 eV; GaPS₄: 2.352 eV; InPS₄: 2.360 eV; Tl₃PS₄: 2.393 eV |
| Quantified Difference | TlPO₄ band gap is 3.3× narrower than InPO₄; 5.7× narrower than GaPO₄ |
| Conditions | First-principles DFT calculations (plane-wave pseudopotential method); Materials Project GGA/PBEsol functional |
Why This Matters
For procurement in semiconductor, photodetector, or IR optics research, TlPO₄'s near-IR band gap enables applications inaccessible to the wide-band-gap InPO₄ or GaPO₄ analogs.
- [1] Ding, J.; He, Z.; Wang, Y.; Su, X. First-Principles Study on the Regulation of Optical Properties of Gallium, Indium, and Thallium Phosphates Through Sulfur Substitution. J. Synth. Cryst. 2025, 54 (1), 95. View Source
- [2] The Materials Project. mp-13676: TlPO4 (Orthorhombic, Cmcm, 63). https://legacy.materialsproject.org/materials/mp-13676/ (accessed 2026-05-07). View Source
